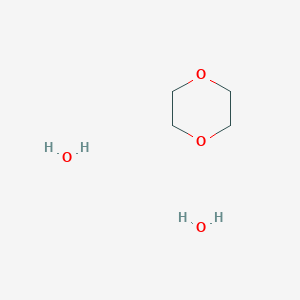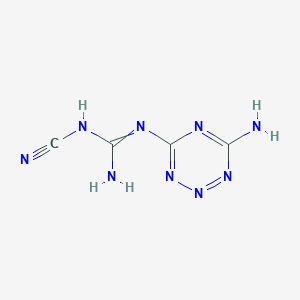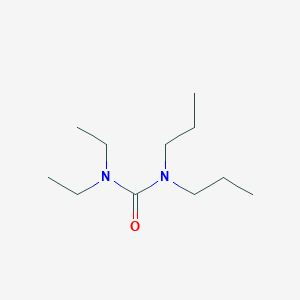![molecular formula C17H20Cl2N2O4 B14597577 Oxalic acid--1-[2-(2,4-dichlorophenyl)hexyl]-1H-imidazole (1/1) CAS No. 61055-53-6](/img/structure/B14597577.png)
Oxalic acid--1-[2-(2,4-dichlorophenyl)hexyl]-1H-imidazole (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxalic acid–1-[2-(2,4-dichlorophenyl)hexyl]-1H-imidazole (1/1) is a complex organic compound that combines the properties of oxalic acid and an imidazole derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid–1-[2-(2,4-dichlorophenyl)hexyl]-1H-imidazole typically involves multiple steps. One common method includes the nucleophilic substitution of tertiary alcohols with azide anion in the presence of boron trifluoride-diethyl etherate . This reaction forms the imidazole ring and incorporates the dichlorophenyl and hexyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and available resources.
化学反応の分析
Types of Reactions
Oxalic acid–1-[2-(2,4-dichlorophenyl)hexyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of oxalic acid derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the dichlorophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxalic acid derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
Oxalic acid–1-[2-(2,4-dichlorophenyl)hexyl]-1H-imidazole has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of oxalic acid–1-[2-(2,4-dichlorophenyl)hexyl]-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol
- 1-[2-azido-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole
Uniqueness
Oxalic acid–1-[2-(2,4-dichlorophenyl)hexyl]-1H-imidazole is unique due to its combination of oxalic acid and imidazole properties. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its specific structure also provides distinct advantages in terms of binding affinity and specificity compared to similar compounds.
特性
CAS番号 |
61055-53-6 |
|---|---|
分子式 |
C17H20Cl2N2O4 |
分子量 |
387.3 g/mol |
IUPAC名 |
1-[2-(2,4-dichlorophenyl)hexyl]imidazole;oxalic acid |
InChI |
InChI=1S/C15H18Cl2N2.C2H2O4/c1-2-3-4-12(10-19-8-7-18-11-19)14-6-5-13(16)9-15(14)17;3-1(4)2(5)6/h5-9,11-12H,2-4,10H2,1H3;(H,3,4)(H,5,6) |
InChIキー |
WETJTIIFTUVLDH-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1H-Pyrazole-3-carboxylic acid, 4-[(acetyloxy)methyl]-, ethyl ester](/img/structure/B14597513.png)


![3-(6-Methyl-7-oxo-1,4-dioxaspiro[4.4]nonan-6-yl)propanoic acid](/img/structure/B14597528.png)



![(1E)-N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylpropan-1-imine](/img/structure/B14597546.png)




